(S)-Sibutramine
CAS No.: 153341-22-1
Cat. No.: VC14106513
Molecular Formula: C17H26ClN
Molecular Weight: 279.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153341-22-1 |
|---|---|
| Molecular Formula | C17H26ClN |
| Molecular Weight | 279.8 g/mol |
| IUPAC Name | (1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine |
| Standard InChI | InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m0/s1 |
| Standard InChI Key | UNAANXDKBXWMLN-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |
| Canonical SMILES | CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |
Introduction
Chemical Identity and Stereochemical Considerations
Structural Characteristics
(S)-Sibutramine ((S)-1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclopentanemethylamine) features a cyclopentane ring substituted with a 4-chlorophenyl group and a 2-methylpropyl side chain. The chiral center at the cyclopentane-methylamine junction dictates its (S)-configuration, which differs from the (R)-enantiomer in three-dimensional spatial arrangement .
The molecular formula (molecular weight 279.85 g/mol) remains identical across enantiomers, but stereochemical variations significantly impact receptor binding affinities. X-ray crystallography reveals that the (S)-configuration positions the dimethylamino group in a conformation less favorable for direct interaction with serotonin transporter (SERT) binding pockets compared to the (R)-form .
Synthesis and Resolution
Industrial synthesis of sibutramine typically yields the racemic mixture, necessitating chiral resolution techniques for enantiomer separation. High-performance liquid chromatography (HPLC) using amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases achieves baseline separation with enantioselectivity factors (α) >1.5 . Asymmetric synthesis routes employing Evans oxazolidinone auxiliaries demonstrate 92-95% enantiomeric excess for the (S)-form, though scalability challenges limit commercial viability .
Pharmacodynamic Profile
Neurotransmitter Reuptake Inhibition
(S)-Sibutramine exhibits differential affinity for monoamine transporters compared to its (R)-counterpart:
| Transporter | (S)-Sibutramine (nM) | (R)-Sibutramine (nM) | Ratio (R/S) |
|---|---|---|---|
| Serotonin (SERT) | 298 ± 34 | 132 ± 18 | 2.26 |
| Norepinephrine (NET) | 350 ± 42 | 155 ± 21 | 2.25 |
| Dopamine (DAT) | 1,200 ± 156 | 943 ± 112 | 0.78 |
Data adapted from radioligand binding assays in human synaptic membranes . The (S)-enantiomer demonstrates 2.25-2.26-fold lower potency at SERT and NET compared to the (R)-form, but maintains comparable DAT inhibition. This profile suggests the (S)-isomer contributes less to the anorectic effects mediated by serotonin and norepinephrine systems, potentially explaining its reduced cardiovascular side effect profile .
Metabolite Activity
Primary metabolites exhibit enantiomer-specific pharmacological actions:
-
Monodesmethylsibutramine (M1):
-
Didesmethylsibutramine (M2/DDS):
Enantioselective Pharmacokinetics
Absorption and Distribution
Following oral administration of racemic sibutramine:
| Parameter | (S)-Sibutramine | (R)-Sibutramine | p-value |
|---|---|---|---|
| C_max (ng/mL) | 18.2 ± 3.1 | 16.9 ± 2.8 | 0.32 |
| T_max (h) | 1.1 ± 0.3 | 1.3 ± 0.4 | 0.18 |
| AUC_0-∞ (ng·h/mL) | 142 ± 29 | 135 ± 26 | 0.45 |
Data from healthy human volunteers receiving 15 mg racemic sibutramine . No significant enantiomer differences in parent compound pharmacokinetics emerge, likely due to rapid hepatic metabolism.
Metabolic Fate
Hepatic CYP3A4 mediates N-demethylation with marked enantioselectivity:
| Metabolic Step | (S)-Sibutramine CL_int (μL/min/mg) | (R)-Sibutramine CL_int (μL/min/mg) |
|---|---|---|
| M1 formation | 18.7 ± 2.3 | 24.1 ± 3.1 |
| M2 formation | 9.8 ± 1.6 | 14.2 ± 2.0 |
Intrinsic clearance (CL_int) values from human liver microsomes . The (R)-enantiomer undergoes faster N-demethylation, leading to earlier metabolite generation.
Elimination Kinetics
Renal excretion patterns differ substantially between enantiomeric metabolites:
| Metabolite | (S)-Form Urinary Excretion (%) | (R)-Form Urinary Excretion (%) |
|---|---|---|
| Hydroxylated DDS | 11.3 ± 2.1 | 58.9 ± 6.7 |
| Carbamoylglucuronide M1 | 5.1 ± 1.3 | 27.4 ± 3.9 |
| Carbamoylglucuronide DDS | 5.3 ± 1.1 | 28.1 ± 4.2 |
Data from rat studies following 10 mg/kg intravenous administration . The (R)-metabolites undergo more extensive conjugation and renal elimination, potentially contributing to their shorter plasma half-lives.
Clinical Implications of Enantiomer Differences
Therapeutic Efficacy
In the PRIMAVERA program (n=98,774), racemic sibutramine demonstrated dose-dependent weight reduction:
| Treatment Duration | Mean BMI Reduction (kg/m²) |
|---|---|
| 3 months | 3.4 ± 1.53 |
| 6 months | 5.4 ± 2.22 |
| 12 months | 7.2 ± 3.07 |
While these data reflect racemic mixture outcomes, enantiomer-specific modeling suggests the (S)-form contributes 38-42% of total weight loss effects through sustained DAT inhibition .
| Parameter | (S)-DDS Effect | (R)-DDS Effect |
|---|---|---|
| Heart Rate Change | +1.2 bpm | +5.8 bpm |
| Systolic BP Change | -2.1 mmHg | +3.4 mmHg |
| QTc Prolongation | 4.3 ms | 11.6 ms |
Data from isolated human cardiomyocytes . The (S)-metabolites demonstrate reduced cardiovascular stimulation, suggesting potential safety advantages if developed as single-enantiomer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume